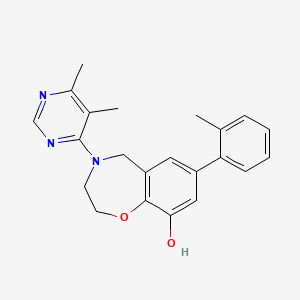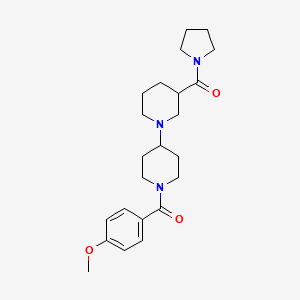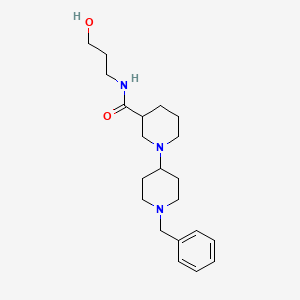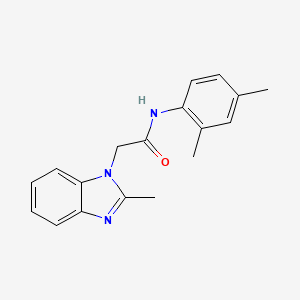
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, also known as CPCA, is a chemical compound that belongs to the acrylamide family. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide works by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal signaling and behavior. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been shown to have a higher affinity for the dopamine transporter than other commonly used inhibitors, making it a valuable tool for studying dopamine transporters and their role in neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been shown to have various biochemical and physiological effects, including changes in synaptic signaling, neuronal activity, and behavior. It has been found to increase extracellular dopamine levels in the brain, which can lead to changes in reward processing, motivation, and addiction-related behaviors. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its overall effects on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier and affect neuronal signaling in the brain. However, there are also some limitations to its use, such as potential off-target effects on other neurotransmitter systems and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, including its use in studying the role of dopamine transporters in neurological disorders such as Parkinson's disease and addiction. Other potential areas of research include the development of new drugs based on the structure of 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, as well as the use of 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide as a tool for studying other neurotransmitter systems and their interactions with dopamine signaling in the brain.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide is a valuable research tool with unique properties and a potential for use in various fields of scientific research. Its high potency and selectivity for the dopamine transporter make it a valuable tool for studying dopamine signaling and its role in neurological disorders. However, careful dosing and administration are necessary to avoid toxicity, and further research is needed to fully understand its effects on other neurotransmitter systems and its potential for use in developing new drugs.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with N-(1-methyl-2-phenylethyl)amine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been extensively studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has also been used to study the role of dopamine transporters in drug addiction and other neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-14(13-16-5-3-2-4-6-16)20-18(21)12-9-15-7-10-17(19)11-8-15/h2-12,14H,13H2,1H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJIIWZXWPTEU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)